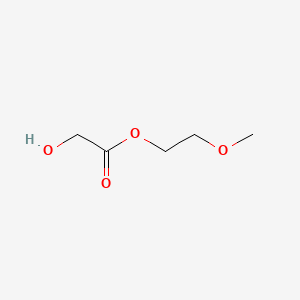

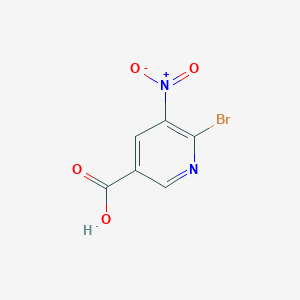

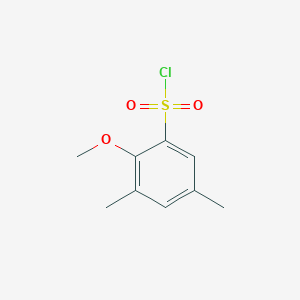

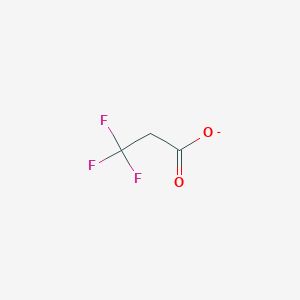

![molecular formula C20H25NO2 B3193779 (2R,4S)-5-([1,1'-联苯]-4-基)-4-氨基-2-甲基戊酸乙酯 CAS No. 752174-62-2](/img/structure/B3193779.png)

(2R,4S)-5-([1,1'-联苯]-4-基)-4-氨基-2-甲基戊酸乙酯

描述

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together . It can be determined using various spectroscopic methods and computational modeling.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This includes understanding the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how a compound reacts with other substances .科学研究应用

放射合成和放射自显影术

奈普利赖素抑制剂沙库巴曲利的新型 O-[11C] 甲基化衍生物,包括 (2R,4S)-5-([联苯]-4-基)-4-(4-[11C] 甲氧基-4-氧代丁酰胺基)-2-甲基戊酸乙酯,已被评估为其作为 PET 显像示踪剂的潜力。这些衍生物有助于研究奈普利赖素的结合,奈普利赖素在包括血压调节和体液平衡在内的各种生理过程中起着至关重要的作用。该研究还探讨了酯化标记对奈普利赖素结合的影响 (Teyssier et al., 2021).

药物代谢研究

在药物代谢领域,该化合物具有重要意义。LY451395(一种联芳双磺酰胺和有效的 α-氨基-3-羟基-5-甲基异恶唑-4-丙酸 (AMPA) 受体增强剂)的研究涉及使用基于微生物的替代生物催化系统来产生哺乳动物代谢物。这些代谢物对于药物的结构表征以及了解其药代动力学和药效学至关重要 (Zmijewski et al., 2006).

正交保护氨基酸的合成

正交保护的 (3R,4S)-和 (3S,4S)-4,5-二氨基-3-羟基戊酸的合成对于 edeine 类似物的合成很有用,利用了该化合物的衍生物。这项研究有助于开发新的氨基酸和肽,这些氨基酸和肽是各种生化过程和治疗应用的基础 (Czajgucki et al., 2003).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,15,19H,3,13-14,21H2,1-2H3/t15-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDSPZRSANXDRL-BEFAXECRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

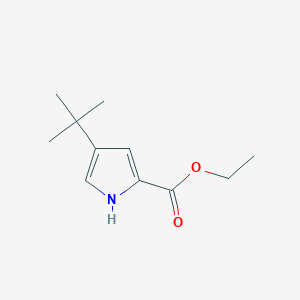

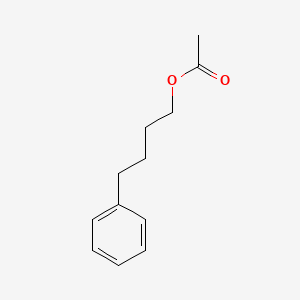

![Methyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3193711.png)